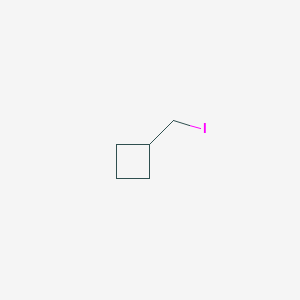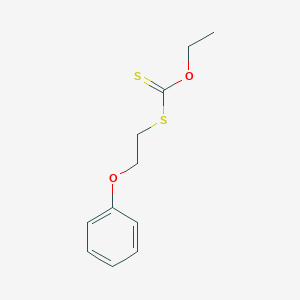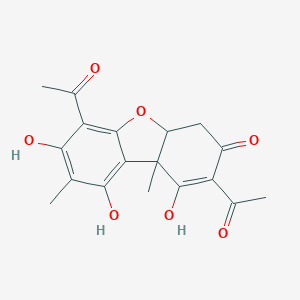
2,6-Diacetyl-1,7,9-trihydroxy-8,9b-dimethyl-4,4a-dihydrodibenzofuran-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Diacetyl-1,7,9-trihydroxy-8,9b-dimethyl-4,4a-dihydrodibenzofuran-3-one, also known as rottlerin, is a natural compound extracted from the plant Mallotus philippensis. It has been extensively studied for its potential applications in various fields of science, including biochemistry, pharmacology, and medicine. Rottlerin is a promising compound due to its unique chemical structure and diverse biological activities.
Wirkmechanismus
Rottlerin exerts its biological effects through various mechanisms of action. It has been shown to inhibit the activity of various enzymes, such as protein kinase C and mitochondrial permeability transition pore, which are involved in cell signaling and apoptosis. Rottlerin has also been shown to modulate the activity of various transcription factors, such as NF-κB and AP-1, which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
Rottlerin has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to exhibit anti-inflammatory effects by inhibiting the production of various pro-inflammatory cytokines, such as TNF-α and IL-6. Rottlerin has also been shown to exhibit antioxidant effects by scavenging free radicals and reducing oxidative stress. Additionally, 2,6-Diacetyl-1,7,9-trihydroxy-8,9b-dimethyl-4,4a-dihydrodibenzofuran-3-one has been shown to exhibit anticancer effects by inducing apoptosis and inhibiting cell proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
Rottlerin has several advantages for lab experiments. It is a natural compound that can be easily extracted from plant sources, making it readily available for research purposes. Rottlerin also exhibits a wide range of biological activities, making it a versatile compound for studying various biological processes. However, 2,6-Diacetyl-1,7,9-trihydroxy-8,9b-dimethyl-4,4a-dihydrodibenzofuran-3-one also has some limitations for lab experiments. It has low solubility in water, which can make it difficult to use in aqueous solutions. Additionally, 2,6-Diacetyl-1,7,9-trihydroxy-8,9b-dimethyl-4,4a-dihydrodibenzofuran-3-one can exhibit cytotoxic effects at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 2,6-Diacetyl-1,7,9-trihydroxy-8,9b-dimethyl-4,4a-dihydrodibenzofuran-3-one. One potential direction is to further investigate its potential applications in the treatment of various diseases, such as cancer and neurodegenerative diseases. Another potential direction is to study the mechanisms of action of 2,6-Diacetyl-1,7,9-trihydroxy-8,9b-dimethyl-4,4a-dihydrodibenzofuran-3-one in more detail, in order to better understand its biological effects. Additionally, future research could focus on developing new synthetic analogs of 2,6-Diacetyl-1,7,9-trihydroxy-8,9b-dimethyl-4,4a-dihydrodibenzofuran-3-one with improved pharmacokinetic properties and reduced cytotoxicity.
Synthesemethoden
The synthesis of 2,6-Diacetyl-1,7,9-trihydroxy-8,9b-dimethyl-4,4a-dihydrodibenzofuran-3-one involves several steps, including the extraction of the compound from the plant source and subsequent purification. The extraction process involves the use of organic solvents, such as methanol or ethanol, to extract the compound from the plant material. The extracted material is then subjected to various purification techniques, such as chromatography, to obtain pure 2,6-Diacetyl-1,7,9-trihydroxy-8,9b-dimethyl-4,4a-dihydrodibenzofuran-3-one.
Wissenschaftliche Forschungsanwendungen
Rottlerin has been extensively studied for its potential applications in various fields of science, including biochemistry, pharmacology, and medicine. It has been shown to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. Rottlerin has also been studied for its potential applications in the treatment of various diseases, such as diabetes, Alzheimer's disease, and cardiovascular diseases.
Eigenschaften
CAS-Nummer |
18058-88-3 |
|---|---|
Produktname |
2,6-Diacetyl-1,7,9-trihydroxy-8,9b-dimethyl-4,4a-dihydrodibenzofuran-3-one |
Molekularformel |
C18H18O7 |
Molekulargewicht |
346.3 g/mol |
IUPAC-Name |
2,6-diacetyl-1,7,9-trihydroxy-8,9b-dimethyl-4,4a-dihydrodibenzofuran-3-one |
InChI |
InChI=1S/C18H18O7/c1-6-14(22)12(8(3)20)16-13(15(6)23)18(4)10(25-16)5-9(21)11(7(2)19)17(18)24/h10,22-24H,5H2,1-4H3 |
InChI-Schlüssel |
ZRBYOSNUIRNFFL-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C2C(=C1O)C3(C(O2)CC(=O)C(=C3O)C(=O)C)C)C(=O)C)O |
Kanonische SMILES |
CC1=C(C(=C2C(=C1O)C3(C(O2)CC(=O)C(=C3O)C(=O)C)C)C(=O)C)O |
Andere CAS-Nummern |
21402-57-3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



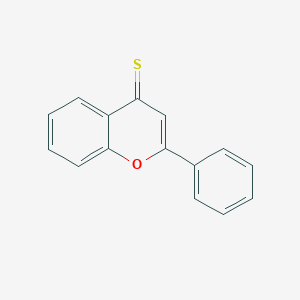

![2H,6H-[1,3]Dioxolo[4,5-E]indole](/img/structure/B96537.png)

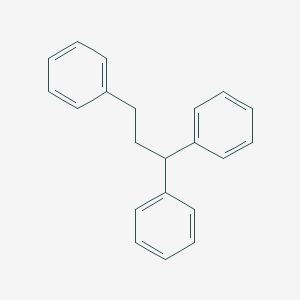
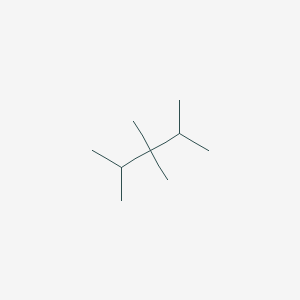
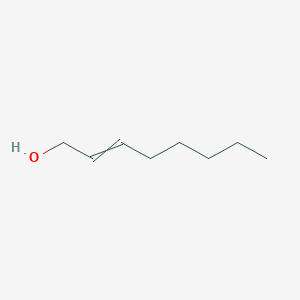
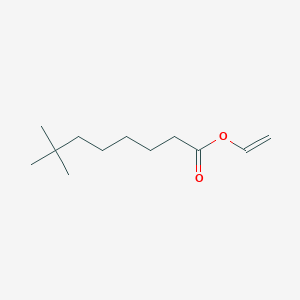
![3-Amino-5-[(4-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B96546.png)
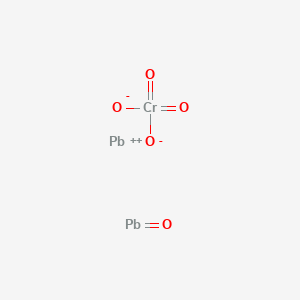
![Benzothiazolium, 3-ethyl-2-[3-(3-ethyl-2(3H)-benzothiazolylidene)-1-propen-1-yl]-, bromide (1:1)](/img/structure/B96550.png)
![N-[(Z)-[(E)-but-2-enylidene]amino]propan-2-amine](/img/structure/B96551.png)
